molecular formula C16H16BrN5O B6468135 N-(3-bromophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine CAS No. 2640950-29-2

N-(3-bromophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine

Cat. No.: B6468135
CAS No.: 2640950-29-2
M. Wt: 374.23 g/mol
InChI Key: LVIXOPQQOBCZSQ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the purine ring system, which is further substituted with an oxolan-2-ylmethyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine typically involves the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a multi-step process starting from readily available precursors such as formamide and cyanamide. The reaction conditions often involve high temperatures and acidic or basic catalysts to facilitate the formation of the purine ring.

    Bromination: The introduction of the bromophenyl group is achieved through a bromination reaction. This step involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the phenyl ring.

    Substitution with Oxolan-2-ylmethyl Group: The final step involves the substitution of the purine core with the oxolan-2-ylmethyl group. This can be achieved through a nucleophilic substitution reaction using an appropriate oxolan-2-ylmethyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

N-(3-bromophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.

    Biochemistry: It is used as a tool compound to study biochemical pathways and molecular mechanisms in cells.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets such as enzymes and receptors. The bromophenyl group enhances the compound’s binding affinity to these targets, while the oxolan-2-ylmethyl group modulates its pharmacokinetic properties. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine
  • N-(3-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine
  • N-(3-iodophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine

Uniqueness

N-(3-bromophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs with different halogen substitutions.

Properties

IUPAC Name

N-(3-bromophenyl)-9-(oxolan-2-ylmethyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5O/c17-11-3-1-4-12(7-11)21-15-14-16(19-9-18-15)22(10-20-14)8-13-5-2-6-23-13/h1,3-4,7,9-10,13H,2,5-6,8H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIXOPQQOBCZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=NC3=C(N=CN=C32)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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